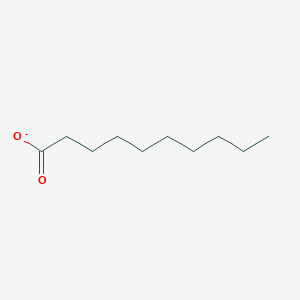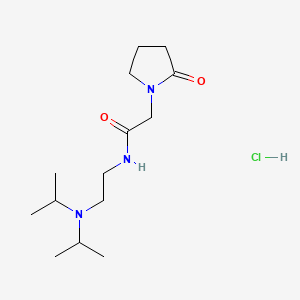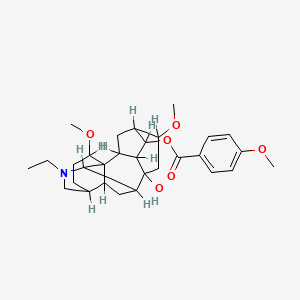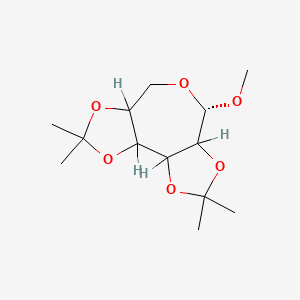
Iron(II) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
Aplicaciones Científicas De Investigación
Photolysis and Environmental Applications : Iron(III) oxalate is known for its photoactive properties in natural systems and can be used to understand metal carboxylate complex photolysis. The photolysis of iron(III) oxalate, which leads to the production of iron(II) oxalate, provides insights into environmental processes like CO2 production (Mangiante et al., 2017).
Industrial Applications in Material Science : Iron(II) oxalate's influence on particle morphology in electrorheological fluids opens up avenues for its use in smart materials. The particle morphology significantly affects the behavior of these fluids, which have numerous industrial applications (Kutálková et al., 2021).
Geological and Environmental Studies : In geological studies, iron(II) oxalate plays a role in understanding the mineralization of substances like lichens and fungi. Its thermal decomposition provides insights into the formation of oxalates in natural environments (Frost & Weier, 2004).
Energy Storage Applications : Research has shown that iron oxalate can be used in lithium-ion batteries, with different crystal structures impacting the stability and performance of these batteries. This research opens up possibilities for the use of iron oxalate in energy storage applications (Zhang et al., 2020).
Environmental Chemistry and Catalysis : Iron oxalate is also instrumental in environmental chemistry, particularly in catalyzing the decomposition of hydrogen peroxide. Its catalytic efficiency is influenced by factors like surface area and crystal structure (Gregor et al., 2010).
Atmospheric Chemistry and Pollution Treatment : In atmospheric chemistry, iron oxalate plays a role in the complexation and solubilization of iron-bearing dust, influencing its environmental impact and interactions in natural water systems (Paris & Desboeufs, 2013).
Wastewater Treatment : It is used in the advanced oxidation processes for wastewater treatment, such as in the ferrioxalate-assisted solar photo-Fenton process. This application is critical for environmental remediation and pollution control (Ye et al., 2019).
Chemical Analysis : Iron(II) oxalate is used in analytical chemistry, for instance, in the flow-injection determination of oxalate through photoinduced chemiluminescent reactions (Pérez-Ruíz et al., 1993).
Propiedades
Número CAS |
15843-42-2 |
|---|---|
Nombre del producto |
Iron(II) oxalate |
Fórmula molecular |
FeC2O4 C2H2FeO4 |
Peso molecular |
145.88 g/mol |
Nombre IUPAC |
iron;oxalic acid |
InChI |
InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clave InChI |
SKEUTFNJHQAPGY-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.[Fe] |
SMILES canónico |
C(=O)(C(=O)O)O.[Fe] |
Pictogramas |
Irritant |
Sinónimos |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)


![1-(2-Ethoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B1226881.png)




![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)


